2-(4-Phenoxyphenyl)piperazine
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Overview
Description
2-(4-Phenoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . The structure of this compound consists of a piperazine ring substituted with a phenoxyphenyl group, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(4-Phenoxyphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Phenoxyphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can lead to the formation of phenolic derivatives, while reduction of the piperazine ring can yield secondary amines .
Scientific Research Applications
2-(4-Phenoxyphenyl)piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties . In biological research, it serves as a ligand for studying receptor interactions and signaling pathways . Additionally, it is employed in the development of new materials and catalysts in industrial applications .
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular responses and physiological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Phenoxyphenyl)piperazine can be compared with other similar compounds, such as 2-(4-Phenylpiperazin-1-yl)benzamide and 2-(4-Phenylpiperazin-1-yl)pyridine . These compounds share structural similarities with this compound but differ in their substituents and overall chemical properties. The uniqueness of this compound lies in its phenoxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)piperazine |
InChI |
InChI=1S/C16H18N2O/c1-2-4-14(5-3-1)19-15-8-6-13(7-9-15)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 |
InChI Key |
NASNNRDIVCZETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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